![molecular formula C11H11NO4 B2434605 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid CAS No. 863668-08-0](/img/structure/B2434605.png)
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid
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Overview
Description
Synthesis Analysis
A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives .Chemical Reactions Analysis
The initial rate and final yield of the reaction have been determined in [BMIM] [PF 6] as a function of initial substrate concentration (5–40 g L −1), temperature (25–100 °C) and initial water content (3–15% H 2 O w/w) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid” are not fully detailed in the available resources .Scientific Research Applications
Squalene Synthase Inhibition
One of the notable applications of compounds related to 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid is their role in inhibiting squalene synthase. The derivatives of this compound, particularly the (4,1-benzoxazepin-3-ylidene)acetic acid derivatives, have demonstrated potent inhibitory activity on rat and human squalene synthase. This inhibition is significant in understanding cholesterol biosynthesis and its regulation (Miki et al., 2002).
Angiotensin Converting Enzyme (ACE) Inhibition
Another application is in the area of angiotensin converting enzyme (ACE) inhibition. Studies have found that certain derivatives, such as (S)-3-amino-4-oxo-2, 3, 4, 5-tetrahydro-1, 5-benzoxazepine-5-acetic acids, exhibit inhibitory properties against ACE. This makes them potential candidates for the development of treatments for conditions related to blood pressure and cardiovascular health (Itoh et al., 1986).
Antibacterial Activity
The synthesis and evaluation of certain 1, 4-Benzoxazine analogues, which are closely related to the chemical structure , have shown potential antibacterial activity. This application is particularly significant in the development of new antibiotics and treatments for bacterial infections (Kadian et al., 2012).
Antioxidant Activity
Some derivatives of 2-oxo-3H-benzoxazole, a structurally related compound, have been studied for their antioxidant activity. These studies are crucial for understanding the potential of these compounds in combating oxidative stress-related diseases and conditions (Kadhum et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHBMBZJIIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid | |
CAS RN |
863668-08-0 |
Source
|
Record name | 2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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